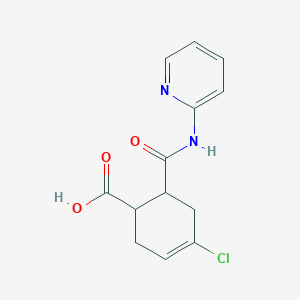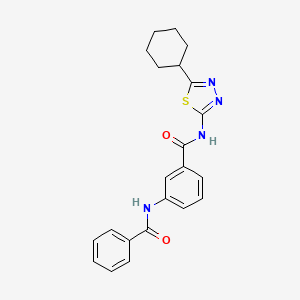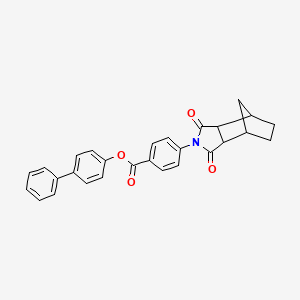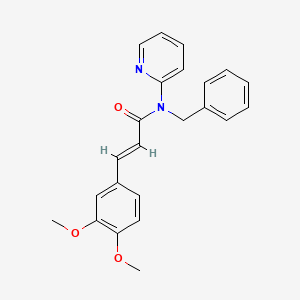
2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole
Vue d'ensemble
Description
2-Benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole is a useful research compound. Its molecular formula is C17H14N2O2S2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(benzylthio)-5-(2,3-dihydro-1,4-benzodioxin-2-yl)-1,3,4-thiadiazole is 342.04967004 g/mol and the complexity rating of the compound is 382. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Research
1,3,4-thiadiazole derivatives have been synthesized and evaluated for their anticancer properties. For instance, a study reported the synthesis of novel Schiff’s bases containing a thiadiazole scaffold, which exhibited promising anticancer activity against a panel of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer. The compounds showed GI50 values comparable to the standard drug Adriamycin, with certain derivatives being highlighted as the most promising anticancer agents (Tiwari et al., 2017).
Photovoltaic Applications
The incorporation of thiadiazole derivatives into donor-acceptor polymers for bulk heterojunction solar cells has been explored. A systematic study assessed the effect of positioning alkyl chains on the thiadiazole unit on the properties of polymers, revealing insights into the structural modifications that enhance solubility and molecular weight, potentially improving photovoltaic efficiency (Zhou et al., 2010).
Antifungal and Antibacterial Agents
Research has also focused on the synthesis of thiadiazole derivatives with antimicrobial properties. Compounds synthesized for their antifungal and antibacterial activities have demonstrated moderate effectiveness against various microorganisms. This suggests potential applications of thiadiazole derivatives in developing new antimicrobial agents (Matysiak et al., 2011).
Antischistosomal Agents
Additionally, thiadiazole derivatives have been evaluated for their schistosomicidal activity, offering a new class of potent agents against Schistosoma mansoni. Certain compounds exhibited activity comparable to praziquantel, the standard treatment, highlighting their potential as novel therapeutic agents for schistosomiasis (Mahran et al., 2007).
Propriétés
IUPAC Name |
2-benzylsulfanyl-5-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S2/c1-2-6-12(7-3-1)11-22-17-19-18-16(23-17)15-10-20-13-8-4-5-9-14(13)21-15/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIGDDHVWHPYIHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NN=C(S3)SCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(sec-butyl)-2-({4-oxo-3-[3-(1-piperidinyl)propyl]-3,4-dihydro-2-quinazolinyl}thio)acetamide](/img/structure/B4049813.png)
![5-bromo-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B4049819.png)

![{3-allyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B4049840.png)
![ethyl 4-[2-[(4-nitrobenzyl)thio]-4-oxo-3(4H)-quinazolinyl]-1-piperidinecarboxylate](/img/structure/B4049842.png)
![(5E)-5-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)benzylidene]-3-(prop-2-en-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4049849.png)
![2-chloro-4-[({1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}amino)methyl]-6-methoxyphenol](/img/structure/B4049857.png)

![(2Z)-2-[(2-methoxy-4-nitroanilino)methylidene]cyclohexan-1-one](/img/structure/B4049869.png)


![N-[4-(BUTYLSULFAMOYL)PHENYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B4049887.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B4049894.png)
![4-[[(5E)-5-[[3-(2-methoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoic acid](/img/structure/B4049899.png)
